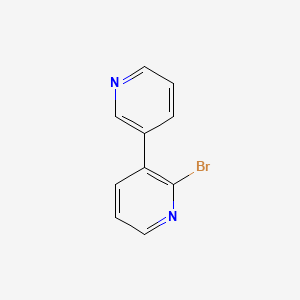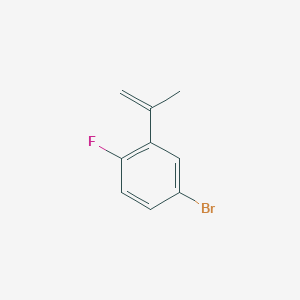![molecular formula C11H10N2O4 B8732759 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide CAS No. 61675-90-9](/img/structure/B8732759.png)
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide is a heterocyclic compound known for its diverse biological activities. It belongs to the class of quinoxaline 1,4-dioxides, which are recognized for their antibacterial and antituberculous properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoxaline derivative with a suitable oxidizing agent to introduce the 1,4-dioxide functionality . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Substitution reactions can introduce different substituents on the quinoxaline ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide involves its interaction with bacterial enzymes and DNA. The compound’s quinoxaline 1,4-dioxide moiety is believed to interfere with bacterial respiration and DNA synthesis, leading to bacterial cell death . The exact molecular targets and pathways are still under investigation, but its activity against a broad spectrum of bacteria highlights its potential as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide: Similar in structure but with a methoxy group instead of a hydroxy group.
1-Methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide: Lacks the methyl group on the furo ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
61675-90-9 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
3-methyl-9-oxido-4-oxo-1H-furo[3,4-b]quinoxalin-4-ium-3-ol |
InChI |
InChI=1S/C11H10N2O4/c1-11(14)10-9(6-17-11)12(15)7-4-2-3-5-8(7)13(10)16/h2-5,14H,6H2,1H3 |
Clave InChI |
IRRITUGKFJKONO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CO1)N(C3=CC=CC=C3[N+]2=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8732680.png)




![4-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8732730.png)



![N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8732767.png)


![2H-Pyran-4-ol, 4-[[4-(aminomethyl)-1-piperidinyl]methyl]tetrahydro-](/img/structure/B8732785.png)

